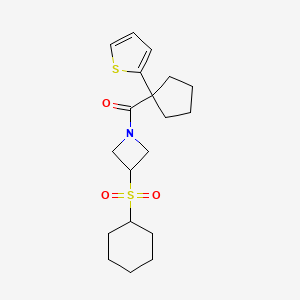

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone

Description

This compound features a unique hybrid structure combining a sulfonylated azetidine ring, a thiophene-substituted cyclopentyl group, and a methanone linker. The azetidine ring (a strained four-membered N-heterocycle) contributes to conformational rigidity, while the cyclohexylsulfonyl group introduces steric bulk and polarity. However, its specific applications remain underexplored in the provided literature. Structural analogs often serve as ligands or intermediates in catalysis and drug discovery .

Properties

IUPAC Name |

(3-cyclohexylsulfonylazetidin-1-yl)-(1-thiophen-2-ylcyclopentyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3S2/c21-18(19(10-4-5-11-19)17-9-6-12-24-17)20-13-16(14-20)25(22,23)15-7-2-1-3-8-15/h6,9,12,15-16H,1-5,7-8,10-11,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KODGWQGDWFLSKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3(CCCC3)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as cyclohexylsulfonyl azetidine and thiophen-2-yl cyclopentyl ketone. These intermediates are then subjected to coupling reactions under specific conditions to form the final product. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

(3-(Cyclohexylsulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a candidate for drug development due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features of Comparable Methanone Derivatives

Functional Group Effects and Reactivity

- Sulfonyl Group : The cyclohexylsulfonyl moiety is a strong electron-withdrawing group (EWG), which may stabilize negative charges or hinder nucleophilic attacks. This contrasts with electron-donating groups (e.g., methoxy in compounds), which enhance electrophilic reactivity .

- Thiophene vs. Pyridine : Thiophene’s π-excessive nature promotes electrophilic substitution, whereas pyridine’s π-deficient system (as in compound 41) favors nucleophilic reactions .

- Azetidine vs.

Physicochemical and Spectroscopic Properties

Table 3: Comparative Physicochemical Data

Insights :

- The target’s higher molecular weight (~435.6) compared to simpler methanones (e.g., 274.4 in ) may reduce solubility in nonpolar solvents.

- Steric effects from the cyclohexylsulfonyl group could suppress ionization efficiency, akin to indole-based methanones .

Biological Activity

The compound (3-(Cyclohexylsulfonyl)azetidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Preparation of Intermediates : Starting materials such as cyclohexylsulfonyl azetidine and thiophen-2-yl cyclopentyl ketone are synthesized.

- Coupling Reactions : These intermediates are coupled under controlled conditions using reagents like organometallic catalysts and solvents (e.g., dichloromethane) to yield the final product.

- Purification : Advanced techniques such as chromatography are employed to purify the compound for further analysis.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

Antimicrobial Properties

Studies have shown that derivatives of compounds containing the azetidine and thiophene moieties can exhibit antimicrobial activity. The presence of the thiophene ring is particularly noted for enhancing interaction with microbial targets, potentially leading to effective inhibition of growth .

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. It is hypothesized that its mechanism involves the modulation of specific protein targets involved in cancer cell proliferation and apoptosis. Further studies are needed to elucidate these pathways.

The proposed mechanism of action involves binding to specific receptors or enzymes, which modulates their activity. This interaction can lead to downstream effects such as altered gene expression or enzyme inhibition, contributing to its biological effects.

Case Studies

A few notable studies highlight the biological activity of related compounds:

- Tyrosinase Inhibition : Compounds structurally similar to this compound have been shown to inhibit tyrosinase, an enzyme critical in melanin production. For instance, certain analogs demonstrated IC50 values significantly lower than standard inhibitors like kojic acid .

- Antioxidant Effects : Analogous compounds have also exhibited strong antioxidant properties, reducing reactive oxygen species (ROS) levels in cellular models. This suggests potential applications in preventing oxidative stress-related diseases .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| (3-(Cyclohexylsulfonyl)azetidin-1-yl)(1-(phenyl)cyclopentyl)methanone | Structure | Moderate anticancer activity |

| (3-(Cyclohexylsulfonyl)azetidin-1-yl)(1-(furan-2-yl)cyclopentyl)methanone | Structure | Antimicrobial effects documented |

The presence of the thiophene ring in our compound provides distinct electronic properties that may enhance its biological interactions compared to other derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.